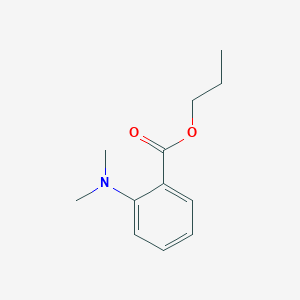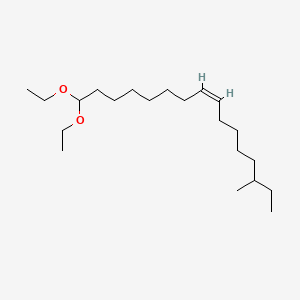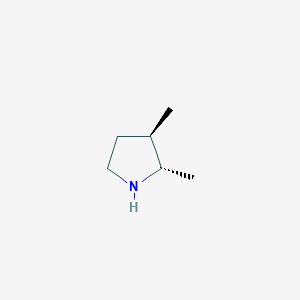
Magnesium;dihydroxide;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It occurs naturally as the mineral brucite and is a white solid with low solubility in water . This compound is widely used in various applications, including as an antacid and laxative, as well as in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium dihydroxide dihydrate can be synthesized by treating a solution of soluble magnesium salts with alkaline water, which induces the precipitation of the solid hydroxide :
Mg2++2OH−→Mg(OH)2
Industrial Production Methods
On an industrial scale, magnesium dihydroxide dihydrate is produced by treating seawater with lime (calcium hydroxide). This process involves the following reaction :
Ca(OH)2+Mg2+→Mg(OH)2+Ca2+
A volume of 600 cubic meters of seawater yields about 1 tonne of magnesium dihydroxide dihydrate .
Chemical Reactions Analysis
Types of Reactions
Magnesium dihydroxide dihydrate undergoes several types of chemical reactions, including:
Neutralization: It reacts with acids to form magnesium salts and water.
Decomposition: Upon heating, it decomposes to form magnesium oxide and water.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form magnesium chloride and water.
Heat: Decomposes at temperatures above 350°C to form magnesium oxide.
Major Products
Magnesium chloride: Formed when reacting with hydrochloric acid.
Magnesium oxide: Formed upon decomposition by heating.
Scientific Research Applications
Magnesium dihydroxide dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular processes and as a component in biomaterials.
Medicine: Used as an antacid and laxative, and investigated for its potential in drug delivery systems.
Industry: Employed as a flame retardant, smoke suppressant, and in wastewater treatment.
Mechanism of Action
The mechanism of action of magnesium dihydroxide dihydrate varies depending on its application:
Comparison with Similar Compounds
Magnesium dihydroxide dihydrate can be compared with other similar compounds, such as:
Calcium hydroxide: Similar in its basic properties but has different solubility and reactivity.
Barium hydroxide: More soluble in water and used in different industrial applications.
Magnesium dihydroxide dihydrate is unique due to its low solubility in water and its wide range of applications in both medical and industrial fields .
Properties
CAS No. |
65860-58-4 |
|---|---|
Molecular Formula |
H6MgO4 |
Molecular Weight |
94.35 g/mol |
IUPAC Name |
magnesium;dihydroxide;dihydrate |
InChI |
InChI=1S/Mg.4H2O/h;4*1H2/q+2;;;;/p-2 |
InChI Key |
DTGRQRFFKHYRJG-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[OH-].[OH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)

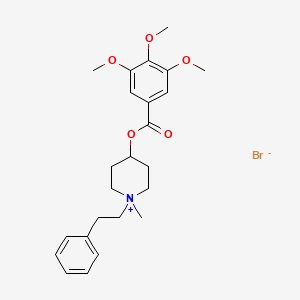
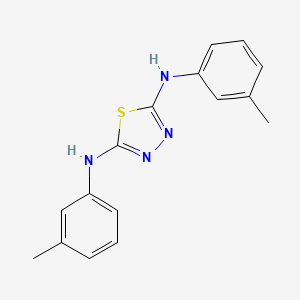

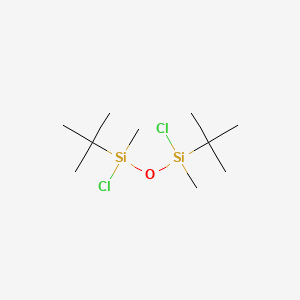
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
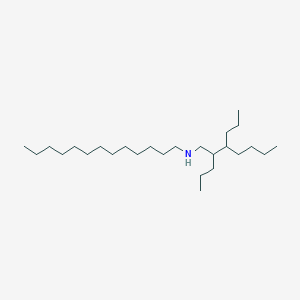
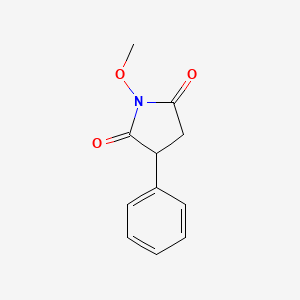
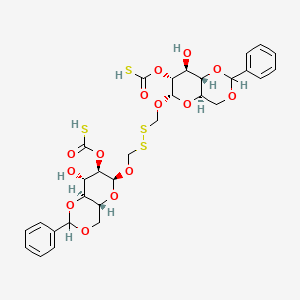
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
